molecular formula C11H12BrNO2 B15311569 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid

Cat. No.: B15311569
M. Wt: 270.12 g/mol
InChI Key: OLXSGWXXRGXREW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopyridine with cyclopentanecarboxylic acid under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is unique due to the presence of both a brominated pyridine ring and a cyclopentanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-9-5-8(6-13-7-9)11(10(14)15)3-1-2-4-11/h5-7H,1-4H2,(H,14,15)

InChI Key

OLXSGWXXRGXREW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=CN=C2)Br)C(=O)O

Origin of Product

United States

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